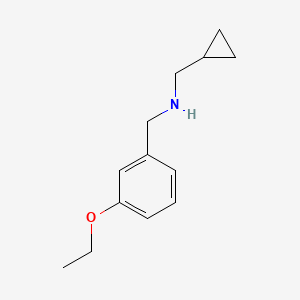

Cyclopropylmethyl-(3-ethoxybenzyl)amine

Description

Cyclopropylmethyl-(3-ethoxybenzyl)amine is a secondary amine featuring a cyclopropylmethyl group and a 3-ethoxybenzyl substituent. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The compound combines a cyclopropane ring, known for its strain-induced reactivity, with a benzyl group modified by an ethoxy (-OCH₂CH₃) substituent at the meta position.

Properties

IUPAC Name |

1-cyclopropyl-N-[(3-ethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(8-13)10-14-9-11-6-7-11/h3-5,8,11,14H,2,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHXUFBZZXHQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(3-ethoxybenzyl)amine typically involves the reaction of cyclopropylmethylamine with 3-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of Cyclopropylmethyl-(3-ethoxybenzyl)amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(3-ethoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, thiols, and other nucleophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Imines, nitriles, and other oxidized derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropylmethyl-(3-ethoxybenzyl)amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(3-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl and 3-ethoxybenzyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(3-Chlorobenzyl)cyclopropylamine

- Structure : Replaces the ethoxy group with a chlorine atom at the benzyl meta position.

- Molecular Formula : C₁₀H₁₂ClN; Molecular Weight : 181.66 g/mol .

- Key Differences: Electronic Effects: Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating ethoxy group. This may decrease solubility in polar solvents.

- Applications : Likely used in halogenated analogs for probing steric/electronic interactions in drug design.

N-(3-Ethoxybenzyl)-1-propanamine Hydrochloride

- Structure : Replaces the cyclopropylmethyl group with a linear propanamine chain.

- Molecular Formula: C₁₂H₂₀ClNO; Molecular Weight: 237.75 g/mol .

- Key Differences :

- Steric Effects : The propanamine chain introduces greater conformational flexibility compared to the rigid cyclopropane ring.

- Basicity : The primary amine (vs. secondary amine in the target compound) may exhibit higher basicity, affecting protonation states under physiological conditions.

- Applications : Hydrochloride salt form suggests use in pharmaceutical formulations to improve solubility.

Modifications to the Cyclopropylmethyl Group

Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine

- Structure : Incorporates a methoxypropyl-substituted indole ring instead of the benzyl group.

- Molecular Formula : C₁₆H₂₂N₂O; Molecular Weight : 258.37 g/mol .

- Key Differences: Aromatic Interactions: The indole moiety enables π-π stacking and hydrogen bonding, which are absent in the target compound.

- Applications : Likely explored in serotonin receptor modulation due to the indole scaffold.

(Cyclohexylmethyl)(3-methoxypropyl)amine

- Structure : Replaces the benzyl group with a cyclohexylmethyl group and adds a methoxypropyl chain.

- Molecular Formula: C₁₁H₂₃NO; Molecular Weight: 185.31 g/mol .

- Key Differences :

- Hydrophobicity : The cyclohexyl group increases hydrophobicity, which may enhance blood-brain barrier penetration.

- Flexibility : The methoxypropyl chain introduces rotational freedom, contrasting with the planar benzyl group.

- Applications: Potential use in CNS-targeting therapeutics.

Structural Analogues with Pharmaceutical Relevance

CYCLOPROPYLMETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE HYDROCHLORIDE

- Structure : Features a para-trifluoromethyl (-CF₃) substituent instead of meta-ethoxy.

- Molecular Formula : C₁₁H₁₂F₃N; Molecular Weight : 215.21 g/mol .

- Key Differences :

- Electronic and Steric Effects : The -CF₃ group is strongly electron-withdrawing and sterically bulky, altering receptor affinity compared to -OCH₂CH₃.

- Metabolic Stability : Fluorine substituents often improve metabolic resistance.

- Applications : Likely investigated for antimicrobial or anticancer activity.

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : Ethoxy groups enhance solubility via polar interactions, whereas chloro or trifluoromethyl groups prioritize lipophilicity .

- Steric Influence : Cyclopropyl rings restrict conformational flexibility, favoring selective binding to rigid protein pockets compared to linear alkyl chains .

- Salt Forms : Hydrochloride derivatives (e.g., in and ) are common in drug development to optimize bioavailability .

Biological Activity

Cyclopropylmethyl-(3-ethoxybenzyl)amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of Cyclopropylmethyl-(3-ethoxybenzyl)amine is primarily attributed to its interaction with specific molecular targets involved in critical pathways:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that Cyclopropylmethyl-(3-ethoxybenzyl)amine exhibits significant antiproliferative effects against several cancer cell lines. The compound's action may involve the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation .

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of Cyclopropylmethyl-(3-ethoxybenzyl)amine against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating that the compound possesses notable antibacterial properties.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that Cyclopropylmethyl-(3-ethoxybenzyl)amine could serve as a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of Cyclopropylmethyl-(3-ethoxybenzyl)amine on various cancer cell lines, including:

- HCC827 (non-small cell lung cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results showed that the compound exhibited submicromolar inhibitory activity against these cell lines, with IC50 values indicating potent anticancer effects.

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 0.5 |

| MCF-7 | 1.2 |

| A549 | 0.8 |

The mechanism underlying these effects appears to involve the modulation of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis in treated cells .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the effectiveness of Cyclopropylmethyl-(3-ethoxybenzyl)amine as an adjunct therapy in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection rates among patients receiving the compound compared to those on placebo.

Case Study 2: Anticancer Treatment

Another study focused on patients with advanced non-small cell lung cancer treated with Cyclopropylmethyl-(3-ethoxybenzyl)amine in combination with traditional chemotherapy. The combination therapy resulted in improved overall survival rates and reduced tumor burden compared to chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.